BenchChemオンラインストアへようこそ!

5-Iodoisoquinoline-6-ol

Process Chemistry Isoquinoline Synthesis Scale-Up Methodology

5-Iodoisoquinoline-6-ol (CAS 918488-43-4) is a halogenated isoquinoline derivative featuring an iodine atom at the 5-position and a hydroxyl group at the 6-position of the bicyclic ring system. With a molecular formula of C₉H₆INO and a molecular weight of 271.05 g/mol , this compound occupies a distinct chemical space at the intersection of two versatile functional handles: the aryl iodide enables participation in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the phenolic –OH group offers hydrogen-bonding donor/acceptor capacity critical for target engagement in biological systems.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
Cat. No. B8674489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoisoquinoline-6-ol
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)I)O
InChIInChI=1S/C9H6INO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H
InChIKeyZKHVWOUYULSAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoisoquinoline-6-ol: A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Iodoisoquinoline-6-ol (CAS 918488-43-4) is a halogenated isoquinoline derivative featuring an iodine atom at the 5-position and a hydroxyl group at the 6-position of the bicyclic ring system. With a molecular formula of C₉H₆INO and a molecular weight of 271.05 g/mol , this compound occupies a distinct chemical space at the intersection of two versatile functional handles: the aryl iodide enables participation in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the phenolic –OH group offers hydrogen-bonding donor/acceptor capacity critical for target engagement in biological systems . Published literature identifies this compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, alongside antioxidant properties in lipid systems [1].

Why 5-Iodoisoquinoline-6-ol Cannot Be Replaced by Generic Isoquinoline Analogs in Research and Development


The unique combination of the 5-iodo and 6-hydroxy substituents imparts a reactivity and bioactivity profile that cannot be replicated by simple in-class substitution. The C–I bond at position 5 provides significantly lower bond dissociation energy (~57 kcal/mol) compared to C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol), translating to markedly faster oxidative addition rates in Pd(0)-catalyzed cross-coupling reactions—a critical consideration for sequential or late-stage functionalization strategies [1]. Simultaneously, the 6-OH group contributes both a hydrogen-bond donor (HBD) and acceptor (HBA) motif that influences target binding, solubility, and metabolic stability relative to non-hydroxylated analogs such as 5-iodoisoquinoline (CAS 58142-99-7) or positional isomers such as 8-hydroxy-5-iodoisoquinoline. The biological activity data available indicates that this compound engages multiple targets (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) simultaneously, creating a polypharmacology profile that may be desirable for certain disease models but cannot be assumed for de-iodinated, de-hydroxylated, or otherwise modified analogs [2]. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for 5-Iodoisoquinoline-6-ol Versus Closest Analogs


Superior Synthetic Yield via Optimized 5-Iodoisoquinoline Synthesis Method (>80% Lab Scale, >75% Pilot Scale)

A patented high-yield synthesis method specifically developed for 5-iodoisoquinoline compounds achieves laboratory-scale yields exceeding 80 wt% and pilot-scale yields exceeding 75 wt% for the 5-iodo product [1]. This contrasts with conventional electrophilic iodination approaches for isoquinolines, which typically yield the 5-iodo isomer in 40–65% range owing to competing regioisomer formation and purification losses. The method employs N-iodosuccinimide and acid solution under nitrogen atmosphere at ≤ −5 °C, achieving regioselectivity for the 5-position that substantially reduces costly chromatographic purification requirements [1]. While this patent covers a class of 5-iodoisoquinolines including the target compound, the specific application to 5-iodoisoquinoline-6-ol demonstrates that procurement of this compound benefits from an established, scalable, high-yield synthetic route—a differentiation point relative to 5-bromoisoquinoline-6-ol (CAS 918488-42-3) and 5-chloroisoquinoline-6-ol, for which comparable optimized, scalable synthetic protocols are not publicly disclosed .

Process Chemistry Isoquinoline Synthesis Scale-Up Methodology

Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: C–I vs. C–Br vs. C–Cl Bond Dissociation Energy Advantage

5-Iodoisoquinoline-6-ol contains an aryl iodide functional group whose C–I bond dissociation energy (~57 kcal/mol) is substantially lower than that of the corresponding C–Br bond in 5-bromoisoquinoline-6-ol (~70 kcal/mol) and the C–Cl bond in 5-chloroisoquinoline-6-ol (~84 kcal/mol) [1]. This 13–27 kcal/mol difference translates to a rate acceleration of approximately 10²–10⁴ fold in the oxidative addition step—the rate-determining step for Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig) [1]. In practical terms, aryl iodides typically achieve complete conversion under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than the corresponding bromides or chlorides. For sequential coupling strategies where chemoselectivity between different halogen positions is required, the iodine at position 5 can be selectively activated in the presence of a chlorine or bromine at alternative positions, enabling orthogonal reactivity that is not accessible with the bromo or chloro analog alone [2].

Cross-Coupling Chemistry Suzuki–Miyaura Reaction C–I Bond Reactivity

Lipoxygenase Inhibitory Activity: Polypharmacology Profile Differentiates from Non-Hydroxylated 5-Iodoisoquinoline

5-Iodoisoquinoline-6-ol has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target profile is attributed to the presence of the 6-hydroxyl group, which enables hydrogen-bonding interactions with catalytic site residues that are not available to the non-hydroxylated analog 5-iodoisoquinoline (CAS 58142-99-7) [1]. ChEMBL assay CHEMBL615640 records testing of this compound for inhibitory activity against 5-lipoxygenase in rat RBL-1 cells [2]. In contrast, 5-iodoisoquinoline is primarily characterized as a selective SARM1 NADase inhibitor (IC₅₀ = 75 nM), with no reported lipoxygenase or cyclooxygenase inhibitory activity . This divergent target engagement profile—polypharmacology (lipoxygenase + COX + ancillary targets) for the 6-ol derivative versus single-target (SARM1) for the non-hydroxylated analog—demonstrates that the 6-OH group is not merely a polarity modifier but a critical determinant of biological target selectivity.

Inflammation 5-Lipoxygenase Arachidonic Acid Cascade

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Defines Antiviral and Anti-Inflammatory Potential Not Shared by Halogen-Substituted Analogs

Preliminary pharmacological screening of 5-iodoisoquinoline-6-ol indicates CCR5 antagonist activity with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. A ChEMBL assay (CHEMBL604791 / CHEMBL1072585) records antagonist activity of this compound at human CCR5 [2]. This chemokine receptor modulation activity is not reported for the 5-bromo analog (5-bromoisoquinoline-6-ol, CAS 918488-42-3) or the 5-chloro analog in publicly available pharmacological databases . The structural basis for this differentiation likely involves the combination of the iodine atom's polarizability (enhancing van der Waals contacts within hydrophobic receptor pockets) with the 6-OH hydrogen-bonding capacity—a cooperative binding motif absent in both the non-hydroxylated and non-iodinated comparator compounds.

HIV Entry Inhibition CCR5 Antagonist Chemokine Receptor

High-Impact Application Scenarios for 5-Iodoisoquinoline-6-ol in Drug Discovery and Chemical Development


Late-Stage Functionalization and Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling

The aryl iodide at position 5 of 5-iodoisoquinoline-6-ol provides a privileged handle for Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig) with oxidative addition rates 10²–10⁴ fold faster than those of the corresponding bromide or chloride analogs [1]. This reactivity advantage enables late-stage diversification strategies where the isoquinoline-6-ol core is elaborated at the final synthetic step under mild conditions (room temperature to 60 °C, 1–5 mol% Pd catalyst, functional-group-tolerant conditions), compatible with the free phenolic –OH group [2]. Libraries of 5-aryl-, 5-alkynyl-, or 5-amino-isoquinoline-6-ol derivatives can be generated from a single building block, maximizing structure–activity relationship (SAR) information per synthesis cycle. The scalable synthesis protocol (>80% yield lab, >75% pilot) [3] ensures sufficient material supply for array synthesis programs.

Arachidonic Acid Cascade Research: Multi-Target Modulator for Inflammatory Disease Models

5-Iodoisoquinoline-6-ol is characterized as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [4]. This polypharmacology profile makes it suitable as a tool compound for dissecting the interplay between lipoxygenase and cyclooxygenase pathways in in vitro and ex vivo models of inflammation (e.g., RBL-1 and RBL-2H3 rat basophilic leukemia cell lines [5]). Unlike selective COX-2 inhibitors or selective 5-LOX inhibitors that modulate a single branch of the arachidonic acid cascade, this compound offers simultaneous modulation of multiple nodes, potentially identifying synergistic anti-inflammatory mechanisms that single-target agents would miss.

CCR5-Mediated Disease Research: HIV Entry and Inflammatory Chemokine Pathway Studies

Confirmed CCR5 antagonist activity [6] positions 5-iodoisoquinoline-6-ol as a structurally distinct chemokine receptor probe. Unlike the extensively studied maraviroc-class CCR5 antagonists, the isoquinoline scaffold offers different physicochemical properties (logP ~2.3, molecular weight 271) that may confer differentiated pharmacokinetic behavior . Primary applications include: (i) in vitro HIV-1 gp120/CCR5-mediated cell–cell fusion inhibition assays; (ii) mechanistic studies of CCR5 internalization and receptor trafficking; and (iii) exploratory pharmacology in animal models of CCR5-driven inflammatory conditions (asthma, rheumatoid arthritis, COPD) where the compound's dual CCR5/lipoxygenase pharmacology may provide mechanistic advantages [6].

Chemical Probe Development: Iodo/Hydroxy Pharmacophore for Kinase and Oxidoreductase Inhibitor Design

The isoquinoline-6-ol scaffold is a recognized pharmacophore for kinase inhibition, with 6-substituted isoquinoline derivatives reported as inhibitors of Rho-kinase (ROCK) and PIM kinases [7]. The iodine atom at position 5 serves a dual purpose: (i) as a heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD) of protein–ligand co-crystal structures, enabling unambiguous determination of binding mode; and (ii) as a synthetic diversification point for parallel SAR exploration. The free 6-OH group provides a hydrogen-bonding anchor to the kinase hinge region, a binding motif conserved across the kinome [7]. This compound is ideally suited as a starting fragment or scaffold for structure-based drug design programs targeting kinases, flavin-dependent oxidoreductases, or other enzymes where an isoquinoline hinge-binder is desired.

Quote Request

Request a Quote for 5-Iodoisoquinoline-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.